Fexofenadine-d6 Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

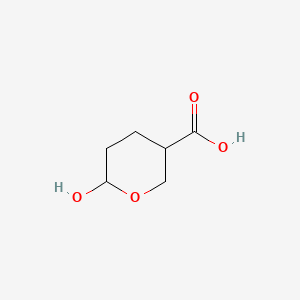

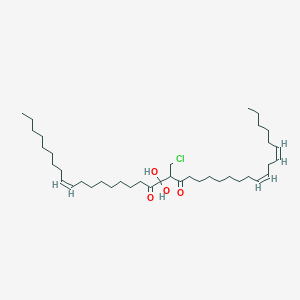

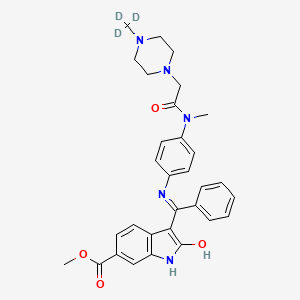

Fexofenadine-d6 Methyl Ester is a deuterium labeled Fexofenadine . It is a second-generation antihistamine pharmaceutical agent . The molecular formula of Fexofenadine-d6 Methyl Ester is C33H41NO4 . The IUPAC name is methyl 3,3,3-trideuterio-2- [4- [1-hydroxy-4- [4- [hydroxy (diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2- (trideuteriomethyl)propanoate .

Molecular Structure Analysis

The molecular structure of Fexofenadine-d6 Methyl Ester can be represented by its IUPAC name, methyl 3,3,3-trideuterio-2- [4- [1-hydroxy-4- [4- [hydroxy (diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2- (trideuteriomethyl)propanoate . The InChI representation is InChI=1S/C33H41NO4/c1-32 (2,31 (36)38-3)26-18-16-25 (17-19-26)30 (35)15-10-22-34-23-20-29 (21-24-34)33 (37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 .Physical And Chemical Properties Analysis

The molecular weight of Fexofenadine-d6 Methyl Ester is 521.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 11 . The Exact Mass and Monoisotopic Mass are 521.34121926 g/mol . The Topological Polar Surface Area is 70 Ų . The Heavy Atom Count is 38 . The Formal Charge is 0 . The Complexity is 693 .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Researchers have developed and validated a stability-indicating chromatographic method to determine fexofenadine hydrochloride and its related compounds, including the methyl ester of fexofenadine (Impurity C), in pharmaceutical tablets. This method is crucial for ensuring the quality and stability of fexofenadine in its medicinal form, aiding in quality control processes (Maher et al., 2011).

Bioanalytical Methods

A sensitive HPLC-MS/MS method has been developed, utilizing atmospheric pressure chemical ionization, for determining fexofenadine in human plasma. This method employs d6-fexofenadine as an internal standard, highlighting its role in accurate and sensitive detection in pharmacokinetic and drug interaction studies (Fu, Woolf, & Matuszewski, 2004). Additionally, a comprehensive review of various bioanalytical methods for fexofenadine, including its disposition via drug transporters, offers insight into its use as a model probe for drug-drug interaction and pharmacokinetic studies (Yao & Srinivas, 2012).

Drug Transport and Interaction Studies

Studies have shown that the renal drug-drug interaction between fexofenadine and probenecid involves the renal basolateral uptake process, specifically through the human organic anion transporter 3 (hOAT3). This finding has significant implications for understanding the pharmacokinetics and optimizing the dosing of fexofenadine when used concomitantly with other medications (Tahara et al., 2006).

Pharmacological Formulation and Sensing Techniques

Innovative methods for the determination of fexofenadine in pharmaceutical preparations involve various techniques like spectrofluorimetry using silver nanoparticles as a fluorescence probe, offering a novel, sensitive method for drug assay in biological fluids and pharmaceuticals (Alothman et al., 2010). Additionally, sensitive luminescence methods based on the sensitization of terbium by complex formation with fexofenadine provide specific analytical techniques for pharmaceutical formulations (Al-Kindy et al., 2015).

Wirkmechanismus

Target of Action

Fexofenadine-d6 Methyl Ester, a deuterium-labeled form of Fexofenadine Methyl Ester , primarily targets the H1 receptor . The H1 receptor is a histamine receptor that plays a crucial role in allergic reactions .

Mode of Action

Fexofenadine-d6 Methyl Ester acts as a selective antagonist of the H1 receptor . By binding to this receptor, it prevents histamine, an endogenous compound predominantly responsible for allergic symptomatology, from exerting its effects . This interaction helps alleviate allergy symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Fexofenadine-d6 Methyl Ester is the histamine signaling pathway . By antagonizing the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with allergic reactions .

Pharmacokinetics

Fexofenadine is minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The identified metabolites include a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .

Result of Action

The antagonistic action of Fexofenadine-d6 Methyl Ester on the H1 receptor results in the relief of allergy symptoms . These symptoms can include sneezing, itching, watery eyes, and runny nose . The compound’s action can also help manage chronic idiopathic urticaria, a condition characterized by the spontaneous appearance of hives .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Fexofenadine-d6 Methyl Ester can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Fexofenadine-d6", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Fexofenadine-d6 is dissolved in methanol and sulfuric acid is added dropwise with stirring to obtain the corresponding sulfate salt.", "Step 2: The reaction mixture is then heated under reflux for several hours to complete the reaction.", "Step 3: The resulting mixture is cooled and neutralized with sodium hydroxide solution to obtain the free base.", "Step 4: The free base is extracted with ethyl acetate and the organic layer is separated.", "Step 5: The organic layer is washed with water and dried over magnesium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain Fexofenadine-d6 Methyl Ester as a white solid." ] } | |

CAS-Nummer |

1286458-00-1 |

Produktname |

Fexofenadine-d6 Methyl Ester |

Molekularformel |

C33H41NO4 |

Molekulargewicht |

521.731 |

IUPAC-Name |

methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |

InChI-Schlüssel |

GOUQSHOAAGQXNJ-WFGJKAKNSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |

Synonyme |

4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-(dimethyl-d6)benzeneacetic Acid Methyl Ester; Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-_x000B_hydroxybutyl]-α,α-(dimethyl-d6)phenylacetate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)